molecular formula C11H11BrO B6301724 7-Bromospiro[chromane-4,1'-cyclopropane CAS No. 2058080-44-5

7-Bromospiro[chromane-4,1'-cyclopropane

Cat. No.: B6301724
CAS No.: 2058080-44-5
M. Wt: 239.11 g/mol
InChI Key: XSJUQTOJBRFXOA-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-4,1’-cyclopropane] is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . This compound features a unique spiro structure, where a bromine atom is attached to a chromane ring fused with a cyclopropane ring. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[chromane-4,1’-cyclopropane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated chromane derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spiro configuration is achieved .

Industrial Production Methods: Industrial production of 7-Bromospiro[chromane-4,1’-cyclopropane] may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 7-Bromospiro[chromane-4,1’-cyclopropane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted spiro compounds, oxidized chromane derivatives, and reduced spiro structures.

Scientific Research Applications

7-Bromospiro[chromane-4,1’-cyclopropane] has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying spiro compound reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-4,1’-cyclopropane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

    Spiro[chromane-4,1’-cyclopropane]: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chlorospiro[chromane-4,1’-cyclopropane]: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    Spiro[chromane-4,1’-cyclopropane-2’-one]:

Uniqueness: The spiro configuration also contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

7-bromospiro[2,3-dihydrochromene-4,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-8-1-2-9-10(7-8)13-6-5-11(9)3-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJUQTOJBRFXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromospiro[chromane-4,1'-cyclopropane
Reactant of Route 2
Reactant of Route 2
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Reactant of Route 3
7-Bromospiro[chromane-4,1'-cyclopropane
Reactant of Route 4
7-Bromospiro[chromane-4,1'-cyclopropane
Reactant of Route 5
7-Bromospiro[chromane-4,1'-cyclopropane
Reactant of Route 6
7-Bromospiro[chromane-4,1'-cyclopropane

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